molecular formula C11H11BrN2 B1651705 5-Bromo-N,N-dimethylisoquinolin-1-amine CAS No. 1330755-16-2

5-Bromo-N,N-dimethylisoquinolin-1-amine

Cat. No.: B1651705
CAS No.: 1330755-16-2
M. Wt: 251.12
InChI Key: LHNAJJIILVZUEE-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylisoquinolin-1-amine is a brominated isoquinoline derivative characterized by a dimethylamine group at position 1 and a bromine atom at position 5 of the isoquinoline core. The compound is commercially available as a hydrochloride salt from multiple global suppliers, including Tai Heng Industry Co., Ltd (China) and Gencore BioPharma (India) . Isoquinoline derivatives are widely studied for their biological activities, including kinase inhibition and receptor modulation, though specific applications for this compound remain to be elucidated.

Properties

CAS No.

1330755-16-2

Molecular Formula

C11H11BrN2

Molecular Weight

251.12

IUPAC Name

5-bromo-N,N-dimethylisoquinolin-1-amine

InChI

InChI=1S/C11H11BrN2/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11/h3-7H,1-2H3

InChI Key

LHNAJJIILVZUEE-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=CC2=C1C=CC=C2Br

Canonical SMILES

CN(C)C1=NC=CC2=C1C=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT)
  • Core Structure : Tryptamine (indole ring with ethylamine side chain).
  • Substituents : Bromine at position 5 of the indole ring; N,N-dimethylamine on the side chain.
  • Synthesis : Synthesized via the Fischer Indole reaction, followed by Suzuki coupling for further functionalization .
  • Applications : Used as a chemical probe in neuroscience research.
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine (Compound 9)
  • Core Structure: Quinoline.
  • Substituents : Bromine at position 6; benzo-triazol-5-yl group at position 3.
  • Synthesis: Prepared via nucleophilic aromatic substitution between 6-bromo-4-chloroquinoline and 2-methyl-2H-benzo-triazol-5-amine, using Hünig’s base under reflux .
  • Applications : Serves as a scaffold for rapid library development in drug discovery, particularly for tuning kinase inhibitors or chemical probes .
5-Bromo-N,N-diethyl-1-(2-(methylcarbamoyl)pyridin-4-yl)-1H-indazole-3-carboxamide
  • Core Structure : Indazole.
  • Substituents : Bromine at position 5; diethylcarbamoyl and pyridinyl groups.
  • Synthesis: Derived from methyl 4-(5-bromo-indazol-1-yl)picolinate via aminolysis with methylamine gas .
  • Applications : Part of macrocyclic compound libraries for targeting protein-protein interactions.

Pharmacological and Functional Differences

Compound Core Bromine Position Key Functional Groups Receptor Affinity Primary Applications
5-Bromo-N,N-dimethylisoquinolin-1-amine Isoquinoline 5 N,N-dimethylamine Not reported Research chemical
5-Bromo-DMT Tryptamine 5 N,N-dimethylamine 5-HT1A, 5-HT2B, 5-HT6, 5-HT7 Neurological studies
Compound 9 Quinoline 6 Benzo-triazol-5-yl Not reported Kinase inhibitor libraries
5-Bromo-indazole carboxamide Indazole 5 Diethylcarbamoyl, pyridinyl Not reported Macrocyclic drug discovery
Key Observations:

Core Structure Dictates Function: Tryptamine derivatives (e.g., 5-Bromo-DMT) preferentially target serotonin receptors due to structural mimicry of endogenous serotonin .

Bromine Position Matters: Bromine at position 5 in tryptamines enhances 5-HT1A/5-HT7 affinity , whereas its placement in isoquinoline/quinoline systems may influence steric interactions or electronic properties.

Synthetic Flexibility: Fischer Indole reactions dominate tryptamine synthesis, while nucleophilic substitutions are preferred for quinoline/isoquinoline systems .

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